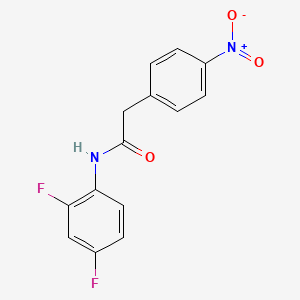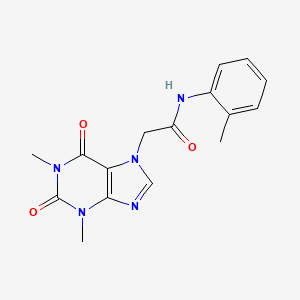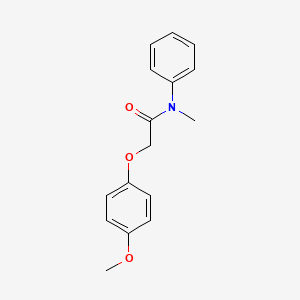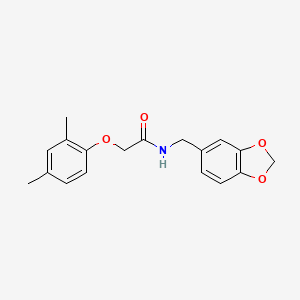![molecular formula C13H14INO B5778859 2-{[(4-iodophenyl)amino]methylene}cyclohexanone](/img/structure/B5778859.png)
2-{[(4-iodophenyl)amino]methylene}cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-iodophenyl)amino]methylene}cyclohexanone, also known as Iodoacetylketone (IAK), is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. IAK is a versatile compound that has been used in various fields of science, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
IAK modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine residue. This modification can lead to various effects on protein function, depending on the location and context of the modified cysteine residue. For example, modification of a cysteine residue in the active site of an enzyme can lead to enzyme inhibition, while modification of a cysteine residue in a protein-protein interaction interface can disrupt protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of IAK depend on the specific protein target and the location of the modified cysteine residue. IAK has been shown to inhibit various enzymes that contain cysteine residues in their active sites, such as caspases, kinases, and proteases. In addition, IAK has been used to label cysteine residues in proteins for detection and purification purposes. The physiological effects of IAK are largely unknown, but it has been suggested that IAK may have potential as a therapeutic agent for diseases that involve cysteine-dependent protein function, such as cancer.
実験室実験の利点と制限
IAK has several advantages for lab experiments, including its selectivity for cysteine residues, its ability to modify proteins under mild conditions, and its compatibility with various protein purification and detection methods. However, IAK also has limitations, such as its potential for off-target effects and its irreversible modification of cysteine residues, which can complicate data interpretation.
将来の方向性
For the use of IAK in scientific research include the development of new derivatives, the study of cysteine-dependent protein function in disease states, and the development of novel therapeutic agents.
合成法
The synthesis of IAK involves the condensation reaction of 4-iodoaniline and cyclohexanone in the presence of acetic anhydride and sulfuric acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield IAK. The yield of IAK can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
科学的研究の応用
IAK has been widely used in scientific research due to its ability to selectively modify cysteine residues in proteins. Cysteine residues are essential for the function of many proteins, and their modification can lead to changes in protein activity, stability, and interactions. IAK is a useful tool for studying cysteine-dependent protein function and has been used in various applications, such as enzyme inhibition, protein labeling, and protein-protein interaction studies.
特性
IUPAC Name |
(2E)-2-[(4-iodoanilino)methylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14INO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h5-9,15H,1-4H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNBRPSDWNVSLV-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CNC2=CC=C(C=C2)I)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C/NC2=CC=C(C=C2)I)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(4-iodoanilino)methylidene]cyclohexan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5778785.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5778792.png)
![N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B5778820.png)
![4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide](/img/structure/B5778828.png)
![2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5778834.png)
![N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5778836.png)




![4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5778871.png)

